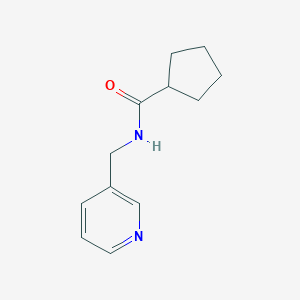
Cambridge id 7019522
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cambridge id 7019522 is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a small molecule inhibitor of a protein called PIM kinase, which is involved in various cellular processes, including cell growth, differentiation, and survival.
Mécanisme D'action
Cambridge id 7019522 binds to the ATP-binding site of PIM kinase, preventing its activation and downstream signaling. PIM kinase is involved in various cellular processes, including the regulation of cell cycle progression, apoptosis, and protein synthesis. Inhibition of PIM kinase by this compound leads to the suppression of these processes, resulting in the inhibition of cancer cell growth and the modulation of the immune response.
Biochemical and Physiological Effects:
This compound has been shown to inhibit the growth of various cancer cell lines, including prostate, breast, and leukemia. In addition, it has been shown to modulate the immune response by reducing the production of pro-inflammatory cytokines and increasing the production of anti-inflammatory cytokines. This compound has also been shown to induce apoptosis in cancer cells, leading to their death.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using Cambridge id 7019522 in lab experiments is its specificity towards PIM kinase, making it a valuable tool for studying its role in various cellular processes. However, one of the limitations of using this compound is its low solubility in aqueous solutions, which can affect its bioavailability and efficacy.
Orientations Futures
There are several future directions for the research on Cambridge id 7019522. One of the potential applications is in the treatment of autoimmune disorders, where its ability to modulate the immune response can be beneficial. Additionally, the combination of this compound with other cancer therapies, such as chemotherapy and radiation therapy, can enhance their efficacy and reduce their side effects. Further studies are also needed to optimize the synthesis of this compound and improve its solubility and bioavailability.
Conclusion:
This compound is a synthetic compound that has shown promising results in preclinical studies for its potential therapeutic applications in cancer and autoimmune disorders. Its specificity towards PIM kinase makes it a valuable tool for studying its role in various cellular processes. Further studies are needed to optimize its synthesis and improve its solubility and bioavailability, as well as explore its potential applications in combination with other cancer therapies.
Méthodes De Synthèse
The synthesis of Cambridge id 7019522 involves several steps, starting from commercially available starting materials. The first step involves the protection of a hydroxyl group in a benzene ring using a protecting group, such as tert-butyldimethylsilyl chloride. The protected benzene ring is then reacted with an amino acid derivative to form a dipeptide intermediate. The dipeptide intermediate is then deprotected, followed by cyclization to form the final product, this compound.
Applications De Recherche Scientifique
Cambridge id 7019522 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. PIM kinase is overexpressed in many cancer types, and its inhibition by this compound has shown promising results in preclinical studies. In addition, this compound has been shown to modulate the immune response, making it a potential candidate for the treatment of autoimmune disorders.
Propriétés
Formule moléculaire |
C15H24N2O2 |
|---|---|
Poids moléculaire |
264.36 g/mol |
Nom IUPAC |
1-[3-(2-ethoxyphenoxy)propyl]piperazine |
InChI |
InChI=1S/C15H24N2O2/c1-2-18-14-6-3-4-7-15(14)19-13-5-10-17-11-8-16-9-12-17/h3-4,6-7,16H,2,5,8-13H2,1H3 |
Clé InChI |
KOZMEYMGOKZJCW-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1OCCCN2CCNCC2 |
SMILES canonique |
CCOC1=CC=CC=C1OCCCN2CCNCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-({[3-(Methoxycarbonyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B258746.png)

![methyl 2-({[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B258748.png)
![1-[3-(4-Chlorophenyl)acryloyl]-4-(2,3-dimethylphenyl)piperazine](/img/structure/B258749.png)
![5-{[3-(2-chlorophenyl)acryloyl]amino}-4-cyano-N,N-diethyl-3-methyl-2-thiophenecarboxamide](/img/structure/B258751.png)


![N-butyl-5-(4-fluorophenyl)-7-methylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B258761.png)
![N-(4-fluorophenyl)-3-{[(2-furylmethyl)amino]sulfonyl}benzamide](/img/structure/B258767.png)



![2-Methyl-5-[(4-phenyl-1-piperazinyl)sulfonyl]benzamide](/img/structure/B258772.png)
![2-{2-[(4-Bromophenyl)sulfanyl]ethyl}-1,3-benzoxazole](/img/structure/B258773.png)